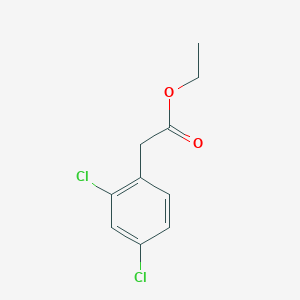

Ethyl 2-(2,4-dichlorophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33951. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKNWRRUKBQMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961391 | |

| Record name | Ethyl (2,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41022-54-2 | |

| Record name | 41022-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(2,4-dichlorophenyl)acetate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4-dichlorophenyl)acetate

Introduction

This compound is a chlorinated aromatic ester of significant interest in synthetic organic chemistry. Its structural framework, featuring a dichlorinated benzene ring attached to an ethyl acetate moiety, makes it a valuable intermediate in the synthesis of a range of more complex molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its core structure and physical characteristics. This compound is composed of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethyl acetate group at position 1.

Core Structural and Physical Data

The key identifiers and physical properties of the molecule are summarized below for quick reference. These parameters are fundamental for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2][3] |

| Molecular Weight | 233.09 g/mol | [1][2][3] |

| CAS Number | 41022-54-2 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 88 °C at 0.05 mmHg | [2] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Chemical Structure and Identifiers

The precise arrangement of atoms and bonds defines the molecule's reactivity and interactions. The following diagram and table provide the definitive structural representation and standard chemical identifiers.

Caption: 2D Molecular Structure of this compound.

| Identifier | String | Source(s) |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | [1] |

| InChI | 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | [3] |

| InChIKey | GQKNWRRUKBQMFY-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization for Structural Validation

Spectroscopic analysis is indispensable for confirming the molecular structure. The combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint, allowing for unambiguous identification and purity assessment. While raw spectra require specialized access, the expected signatures can be expertly predicted based on the known structure. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference through chemical suppliers like ChemicalBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (3H): The three protons on the dichlorinated ring will appear in the aromatic region (~7.2-7.5 ppm). Due to their different chemical environments and coupling, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Methylene Protons (-CH₂-Ar, 2H): The two protons adjacent to the aromatic ring will appear as a singlet around 3.7-4.0 ppm.

-

Ethyl Group Protons (-O-CH₂-CH₃): The methylene protons of the ethyl ester will appear as a quartet around 4.1-4.3 ppm, coupled to the adjacent methyl protons. The terminal methyl protons will appear as a triplet around 1.2-1.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for each unique carbon atom.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically ~170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the range of ~127-135 ppm. The carbons directly bonded to chlorine will be shifted accordingly.

-

Aliphatic Carbons (3C): Signals for the benzylic methylene carbon (~40 ppm), the ester methylene carbon (~61 ppm), and the terminal methyl carbon (~14 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C-O Stretch: A distinct band for the ester C-O linkage will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be visible in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak corresponding to the molecular weight (233.09 g/mol ).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the bond between the benzylic carbon and the carbonyl group.

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of 2,4-dichlorophenylacetic acid. This reaction, often catalyzed by a strong acid, is a cornerstone of organic synthesis. The choice of an acid catalyst like sulfuric acid and the removal of water are critical for driving the equilibrium towards the product side, ensuring a high yield. This process is analogous to the synthesis of the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is manufactured from 2,4-dichlorophenol and chloroacetic acid.[6][7]

Synthetic Workflow: Fischer Esterification

The following workflow illustrates the standard Fischer esterification process for producing the target molecule.

Caption: Workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol provides a self-validating methodology for a laboratory setting.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylacetic acid (1.0 eq).

-

Add an excess of absolute ethanol (5-10 eq), which serves as both a reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirring solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (~78 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Isolation:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether.[8]

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.[2] Purity can be confirmed by NMR and GC-MS.

-

Applications in Drug Development and Chemical Synthesis

While not typically an active pharmaceutical ingredient (API) itself, this compound is a key building block. Its structure is found within more complex molecules and it serves as a precursor in multi-step syntheses.

-

Chemical Intermediate: It is primarily used in the synthesis of other chemical compounds for the pharmaceutical and agrochemical industries.[9] The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups, while the dichlorophenyl moiety provides a scaffold for further elaboration.

-

Herbicide Research: The related compound, 2,4-D, is a widely used herbicide that functions as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[6] Esters of 2,4-D are known to be potent forms of the herbicide.[6] Research into derivatives like this compound helps in understanding structure-activity relationships for developing new plant growth regulators.

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Statements:

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a well-defined chemical entity whose molecular structure has been conclusively established through extensive spectroscopic analysis. Its identity is confirmed by a unique combination of NMR, IR, and MS data, with the chlorine isotopic pattern in mass spectrometry serving as a particularly definitive feature. As a versatile synthetic intermediate, it plays a crucial role in the development of new chemical entities in various fields, demanding a thorough understanding of its properties and safe handling procedures for any researcher or scientist working with it.

References

- 1. achmem.com [achmem.com]

- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]

- 3. This compound | 41022-54-2 [sigmaaldrich.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. ETHYL 2,4-DICHLOROPHENYL ACETATE(41022-54-2) 1H NMR spectrum [chemicalbook.com]

- 6. deq.mt.gov [deq.mt.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 9. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]

Ethyl 2-(2,4-dichlorophenyl)acetate CAS number 41022-54-2

An In-Depth Technical Guide to Ethyl 2-(2,4-dichlorophenyl)acetate (CAS: 41022-54-2): Synthesis, Characterization, and Applications

Abstract

This compound, with CAS number 41022-54-2, is a chlorinated aromatic ester of significant interest in the fields of organic synthesis, pharmaceutical development, and agrochemical research. Its molecular structure, featuring a reactive ester group and a dichlorinated phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview for researchers and scientists, detailing the compound's physicochemical properties, a robust and well-established synthesis protocol via Fischer-Speier esterification, and modern analytical methods for its characterization and quality control, including NMR and GC-MS. Furthermore, this document outlines its key applications as a synthetic precursor and provides essential safety and handling information to ensure its proper use in a laboratory setting.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physical properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 41022-54-2 | [3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4] |

| Molecular Weight | 233.09 g/mol | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | (2,4-Dichlorophenyl)acetic acid ethyl ester | [2][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 88 °C @ 0.05 mmHg | [1][2] |

| Density | ~1.276 g/cm³ (Predicted) | [1][2] |

| Purity | Typically ≥98% | [3][7] |

| Storage | Sealed in a dry place at room temperature | [1][4] |

Section 2: Synthesis and Purification

Principle of Synthesis: The Fischer-Speier Esterification

The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(2,4-dichlorophenyl)acetic acid.[8] This classic reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

The reaction is an equilibrium process.[9] To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied in two primary ways:

-

Use of Excess Reactant: Ethanol is typically used as the limiting reagent and the solvent, ensuring a large excess that shifts the equilibrium to the product side.[10]

-

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, often by azeotropic distillation, to prevent the reverse reaction (ester hydrolysis).[9]

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[10] A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product and regenerate the acid catalyst.[9][10]

Caption: Workflow for the Synthesis and Purification of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

2-(2,4-Dichlorophenyl)acetic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,4-dichlorophenyl)acetic acid (1.0 eq) and anhydrous ethanol (10-20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Aqueous Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[1]

Section 3: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected spectrum for this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.[11]

-

Ethyl Ester Protons:

-

A triplet integrating to 3 hydrogens (3H) around δ 1.2-1.3 ppm, corresponding to the methyl group (-CH₃). The signal is split into a triplet by the adjacent methylene group.[12][13]

-

A quartet integrating to 2 hydrogens (2H) around δ 4.1-4.2 ppm, corresponding to the methylene group (-OCH₂-). This signal is split into a quartet by the adjacent methyl group.[12][13]

-

-

Methylene Bridge Protons:

-

A singlet integrating to 2 hydrogens (2H) around δ 3.6-3.8 ppm, corresponding to the methylene group adjacent to the phenyl ring (Ar-CH₂-). This signal is a singlet as there are no adjacent protons.

-

-

Aromatic Protons:

-

Three protons on the dichlorinated phenyl ring, appearing in the aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns will depend on the substitution pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of volatile compounds and confirming molecular weight. The sample is vaporized and separated on a capillary column (e.g., a DB-5MS or similar non-polar column), with separated components being detected by a mass spectrometer.[14] The resulting chromatogram will show a major peak for the product, and the area of this peak relative to the total area of all peaks provides a measure of purity. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, which confirms the compound's identity.

Caption: General Workflow for GC-MS Analysis.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[15]

-

Instrumental Conditions: Use a gas chromatograph coupled to a mass spectrometer. Typical conditions include a non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), helium as the carrier gas, and a suitable oven temperature program (e.g., starting at 80°C and ramping to 320°C).[14]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a splitless or split injection mode.[14]

-

Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectra of the eluted peaks.

-

Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Compare the obtained mass spectrum of the main peak with a reference spectrum or analyze the fragmentation pattern to confirm the structure.

Section 4: Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a crucial building block for constructing more complex, often biologically active, molecules. Its value lies in the synthetic versatility of the ester functional group.

-

Precursor to 2-(2,4-Dichlorophenyl)acetic Acid: The ethyl ester can be easily hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 2-(2,4-dichlorophenyl)acetic acid. This acid is a valuable synthon in its own right.

-

Amide Synthesis: The ester can react directly with amines (aminolysis) or be converted to the carboxylic acid first, which is then coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form a wide range of amides. Amide bonds are central to the structure of many pharmaceutical compounds.

-

Intermediate for Agrochemicals: The 2,4-dichlorophenyl moiety is a common feature in many herbicides and fungicides.[16][17] For example, the related compound 2,4-dichlorophenyl acetaldehyde is a key intermediate in the synthesis of the fungicide tetraconazole.[18] this compound serves as a precursor for analogous structures.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][3][4]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | References |

| Hazard | H302 | Harmful if swallowed. | [3] |

| Hazard | H315 | Causes skin irritation. | [2][3] |

| Hazard | H319 | Causes serious eye irritation. | [2][3] |

| Hazard | H335 | May cause respiratory irritation. | [4] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][19] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2][4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20][21]

-

Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2]

-

Avoid contact with skin, eyes, and clothing.[20]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[20][21]

-

In case of skin contact: Wash off with soap and plenty of water.[20][21]

-

If inhaled: Move the person into fresh air.[20]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[20]

-

In all cases of exposure, seek medical attention if symptoms persist.[20][21]

Section 6: Conclusion

This compound is a valuable and versatile chemical intermediate with straightforward synthesis and characterization protocols. Its utility as a precursor for a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries, underscores its importance. By understanding its properties, synthesis, analytical profiles, and safety requirements as detailed in this guide, researchers and drug development professionals can effectively and safely leverage this compound in their synthetic endeavors.

Section 7: References

-

ALFA CHEMICAL. (n.d.). Good Price CAS:41022-54-2 | this compound for Sale. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,6-dichlorophenyl)acetate. Retrieved from [Link]

-

Horner, J., Que Hee, S. S., & Sutherland, R. G. (1973). Esterification of (2,4-Dichlorophenoxy)acetic Acid- A Quantitative Comparison of Esterification Techniques. Sci-Hub.

-

Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-chlorophenylacetate.

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester.

-

Google Patents. (n.d.). CN102992974A - Synthesis method of 2, 4-dichlorophenyl acetaldehyde. Retrieved from

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2,4-Dichlorophenyl)acetic acid. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 2,4-dichlorophenyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Filo. (2025). The pattern of NMR spectra obtained for ethyl acetate. Retrieved from [Link]

-

Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.

-

2,4-Dichlorophenoxyacetic acid. (n.d.).

-

Leah4sci. (2012, July 9). Fischer Esterification [Video]. YouTube. Retrieved from [Link]

-

YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

- 1. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]

- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. 41022-54-2|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rdchemicals.com [rdchemicals.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. 2-(2,4-Dichlorophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ETHYL 2,4-DICHLOROPHENYL ACETATE(41022-54-2) 1H NMR spectrum [chemicalbook.com]

- 12. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]

- 13. m.youtube.com [m.youtube.com]

- 14. epa.gov [epa.gov]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

- 16. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 17. deq.mt.gov [deq.mt.gov]

- 18. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]

- 19. chemos.de [chemos.de]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

(2,4-Dichloro-phenyl)-acetic acid ethyl ester physical constants

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2,4-Dichlorophenyl)acetate

Introduction

This compound, a member of the chlorinated aromatic ester class of compounds, serves as a crucial intermediate and building block in the synthesis of various organic molecules. Its structural features—a dichlorinated benzene ring coupled with an ethyl ester moiety—confer specific reactivity and physical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical constants, spectroscopic profile, a validated synthesis protocol, and essential safety information, grounded in established scientific data.

Core Physicochemical and Identification Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These constants are critical for its handling, reaction setup, and purification. The presence of two chlorine atoms on the aromatic ring significantly influences its molecular weight, density, and boiling point compared to its non-halogenated analogue, ethyl phenylacetate.

| Property | Value | Source(s) |

| CAS Number | 41022-54-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4][5] |

| Molecular Weight | 233.09 g/mol | [2][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][4][7] |

| Boiling Point | 88 °C at 0.05 mmHg | [1][4] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Storage | Sealed in a dry place at room temperature | [1][3][4] |

The density, notably higher than water, is a direct consequence of the two heavy chlorine atoms. The high boiling point, even under reduced pressure, reflects the molecule's significant intermolecular van der Waals forces.

Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a primary tool for structural verification. The ethyl group will present as a characteristic triplet (3H, -CH₃) and a quartet (2H, -OCH₂-). The methylene bridge (-CH₂-) attached to the aromatic ring will appear as a singlet (2H). The three protons on the dichlorinated aromatic ring will appear in the aromatic region (typically δ 7.0-7.5 ppm) with complex splitting patterns due to their distinct chemical environments.

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons, the ester carbonyl carbon (C=O), the methylene bridge carbon, and the six unique carbons of the dichlorinated aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. A strong, sharp absorption band is expected around 1735-1750 cm⁻¹ , which is characteristic of the C=O (ester) stretching vibration. Additional bands corresponding to C-O stretching, C-Cl stretching, and aromatic C-H and C=C vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and analyze fragmentation patterns. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 232. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks, confirming the presence of two chlorine atoms.

| Spectroscopic Data | Expected Peaks / Signals |

| ¹H NMR | Triplet (~1.2 ppm, 3H), Singlet (~3.7 ppm, 2H), Quartet (~4.1 ppm, 2H), Aromatic Multiplets (7.2-7.5 ppm, 3H) |

| IR (Infrared) | Strong C=O stretch (~1740 cm⁻¹), C-O stretch, C-Cl stretch, aromatic C=C and C-H bands |

| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 232, with isotopic peaks at [M+2]⁺ and [M+4]⁺ |

Synthesis and Purification Workflow: Esterification of (2,4-Dichlorophenyl)acetic Acid

The most direct and common method for preparing this compound is the Fischer esterification of (2,4-dichlorophenyl)acetic acid with ethanol in the presence of an acid catalyst. This workflow is reliable and scalable for laboratory settings.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2,4-Dichlorophenyl)acetic acid (1.0 eq), absolute ethanol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).

-

Causality: Using an excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent or reactant.

-

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold distilled water.

-

Causality: This step quenches the reaction and helps to remove the excess ethanol and sulfuric acid, which are soluble in water.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Causality: The desired ester product is significantly more soluble in the organic solvent than in water, allowing for its efficient separation from the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove residual water).

-

Causality: The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid. The brine wash helps to pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water is essential before the final purification step to prevent potential hydrolysis of the ester.

-

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a colorless to light yellow liquid.[1][4]

-

Causality: Vacuum distillation is necessary because the compound has a high boiling point at atmospheric pressure. Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition of the product.

-

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.

-

Hazard Identification: The compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Avoid breathing vapors or mist.[8] Wash hands thoroughly after handling.[9]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3][4]

Conclusion

This technical guide has detailed the essential physical constants, spectroscopic characteristics, and a validated synthesis protocol for this compound. The provided data and methodologies are foundational for its effective use in research and development, ensuring both successful experimental outcomes and safe laboratory practices. The combination of its distinct physical properties and well-defined characterization data makes it a reliable substrate for further chemical transformations.

References

-

Tradeindia. Ethyl Dichlorophenyl Acetate - C10h10cl2o2, Density 1.26-1.28 G/ml, Purity 99%. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. [Link]

-

R&D Chemicals. Ethyl 2,4-dichlorophenyl acetate. [Link]

-

PubChem. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209. [Link]

-

PubChem. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291. [Link]

Sources

- 1. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 41022-54-2|this compound|BLD Pharm [bldpharm.com]

- 4. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl Dichlorophenyl Acetate - C10h10cl2o2, Density 1.26-1.28 G/ml, Purity 99% | Clear Colorless Liquid, Industrial Application, Cas No: 5317-66-8 at Best Price in Mumbai | Seema Biotech [tradeindia.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Determining the Solubility Profile of Ethyl 2-(2,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall development trajectory. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility profile of Ethyl 2-(2,4-dichlorophenyl)acetate. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial dataset. We will delve into the theoretical underpinnings of both thermodynamic and kinetic solubility, providing field-proven, step-by-step protocols for the gold-standard shake-flask method and the high-throughput laser nephelometry technique. This guide is designed to be a self-validating resource, empowering scientific professionals to produce robust and reliable solubility data for this compound and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form[1]. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is not merely a data point but a cornerstone of a successful drug development program.

This compound (CAS No: 41022-54-2), with the molecular formula C₁₀H₁₀Cl₂O₂, is a compound of interest in synthetic and medicinal chemistry. Its structural features, including a dichlorinated phenyl ring and an ethyl ester group, suggest a lipophilic character, which often correlates with low aqueous solubility. This guide will provide the necessary tools to quantify this critical property.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |

| Molecular Weight | 233.09 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 88 °C at 0.05 mmHg | [2] |

| Density (Predicted) | 1.276 g/cm³ | [2] |

| Storage | Sealed in dry, room temperature |

Due to the lack of direct quantitative solubility data for this compound, we can infer some of its likely characteristics from the closely related compound, 2,4-dichlorophenyl acetate. For this analog, reports indicate limited solubility in water, excellent solubility in polar protic solvents like ethanol and methanol, good solubility in polar aprotic solvents such as acetone and ethyl acetate, and moderate to limited solubility in non-polar solvents like hexane and toluene[3]. This qualitative profile provides a valuable starting point for the experimental determination of the solubility of this compound.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the distinction between thermodynamic and kinetic solubility, as these two parameters provide different, yet complementary, insights into a compound's behavior in solution[4][5].

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is defined as the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved solute at a specific temperature and pressure[4][5]. This value is independent of the experimental method used, provided the system has reached equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility[6].

Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that is becoming progressively more concentrated. It is often determined in high-throughput screening (HTS) settings where a compound is rapidly dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer[6][7]. The resulting value can be influenced by factors such as the rate of addition, mixing speed, and incubation time. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution[8][9]. Laser nephelometry is a common technique for measuring kinetic solubility[10][11][12].

The choice of which solubility to measure depends on the stage of drug development. Kinetic solubility is often sufficient for early-stage discovery to quickly flag compounds with potential solubility issues, while thermodynamic solubility is critical for later-stage development, including formulation and regulatory filings[1][6].

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound[13][14]. The underlying principle is to create a saturated solution by agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium.

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A standard calibration curve should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µM.

-

Why excess solid? The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is indeed saturated and at equilibrium[13].

-

Why 24-48 hours? This extended incubation period is necessary to ensure that the system has reached a true thermodynamic equilibrium[6][13]. Shorter incubation times may result in an underestimation of the true solubility.

-

Why filtration? Filtration is a critical step to ensure that no undissolved particles are carried over into the analytical sample, which would lead to an overestimation of the solubility[7].

-

Method Validation: To ensure the reliability of the data, it is recommended to perform the experiment in triplicate and to analyze the solid phase at the end of the experiment (e.g., by microscopy or DSC) to check for any polymorphic transformations[15].

Kinetic Solubility Determination: Laser Nephelometry

Laser nephelometry is a high-throughput method that measures the light scattered by insoluble particles in a solution. It is a rapid and cost-effective way to assess the kinetic solubility of a large number of compounds[10][11][12].

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96- or 384-well)

-

Microplate nephelometer (e.g., NEPHELOstar Plus)

-

Automated liquid handler (recommended for high-throughput)

-

Positive control (highly soluble compound)

-

Negative control (poorly soluble compound)

Caption: Workflow for Kinetic Solubility Determination via Laser Nephelometry.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mM).

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution of the stock solution in DMSO is prepared directly in the plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. The DMSO concentration should be kept constant and low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours)[16].

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

-

Why DMSO? DMSO is a strong organic solvent that can dissolve a wide range of compounds, making it suitable for preparing high-concentration stock solutions for HTS applications[6][7].

-

Why a short incubation time? The goal of kinetic solubility is to identify the point of precipitation under non-equilibrium conditions, which is relevant for early-stage in vitro assays[16].

-

Why controls? The use of highly soluble and poorly soluble control compounds helps to define the dynamic range of the assay and to normalize the results[10][12].

-

Method Comparison: It is important to note that different methods for determining kinetic solubility (e.g., nephelometry, UV spectroscopy, HPLC) may yield different results due to variations in their detection limits and principles of measurement[17].

Data Interpretation and Reporting

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents and under different conditions (e.g., temperature, pH).

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Kinetic (Nephelometry) |

It is essential to specify the method used (thermodynamic or kinetic) when reporting solubility data, as the values can differ significantly.

Conclusion

References

-

Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,6-dichlorophenyl)acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]

- 3. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Laser Nephelometry | Bienta [bienta.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. benchchem.com [benchchem.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Chemist's Perspective on Ethyl 2-(2,4-dichlorophenyl)acetate

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(2,4-dichlorophenyl)acetate

This compound (CAS No. 41022-54-2) is an aromatic ester of significant interest within the realms of pharmaceutical synthesis and agrochemical development.[1] As a key intermediate, its structural features, particularly the dichlorinated phenyl ring, make it a versatile building block for more complex molecules.[2] However, the same reactivity and structural motifs that make it valuable also necessitate a rigorous and well-informed approach to its handling and safety.

This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved and the causal logic behind recommended safety protocols. Our goal is to empower you not just to follow procedures, but to make informed, risk-based decisions in the laboratory.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41022-54-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4][6] |

| Molecular Weight | 233.09 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow liquid or solid | [3][7] |

| Boiling Point | 88°C at 0.05 mmHg | [4][7] |

| Density | ~1.276 g/cm³ (Predicted) | [4][7] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][6][7] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be respected. The primary risks are associated with direct contact and inhalation.

-

H227: Combustible liquid. [4]

The irritant nature of this compound is linked to its chemical structure. As an ester, it can be hydrolyzed, particularly on moist tissues like the skin, eyes, or respiratory tract, to form 2,4-dichlorophenylacetic acid and ethanol. The chlorinated aromatic acid is the primary irritant. Chronic exposure or ingestion of related dichlorophenoxyacetic acid compounds has been associated with more severe systemic effects, underscoring the importance of minimizing any direct contact.[9][10][11]

Section 3: The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the elimination or reduction of hazards at their source. This workflow, known as the Hierarchy of Controls, should be the logical framework for planning any experiment involving this compound.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: While not always possible, consider if a less hazardous reagent could achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical physical barrier. All work with this compound must be conducted in a properly functioning chemical fume hood. [12][13] This prevents the inhalation of vapors and contains any potential spills. An eyewash station and safety shower must be readily accessible.[12]

-

Administrative Controls: This involves establishing safe work practices and standard operating procedures (SOPs).[14] Never work alone, and ensure all personnel are trained on the specific hazards of this compound. Keep quantities to the minimum required for the experiment.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[12][15]

-

Skin Protection: A full-length lab coat must be worn to prevent skin exposure.[12][14]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but they provide limited protection against chlorinated solvents.[16] Always inspect gloves before use and remove them before leaving the laboratory.[14] For prolonged handling, consult the glove manufacturer's compatibility data.

-

Section 4: Standard Operating Protocol for Handling and Use

This protocol provides a step-by-step methodology for the safe handling of this compound in a laboratory setting.

Objective: To safely transfer and use the compound in a chemical reaction.

Materials:

-

This compound in its original, sealed container.

-

Required PPE (safety goggles, nitrile gloves, lab coat).

-

Chemical fume hood.

-

Spatula (if solid) or pipette.

-

Appropriately labeled reaction vessel.

-

Designated, sealed waste container.

Methodology:

-

Pre-Experiment Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Don all required PPE.

-

Verify the label on the source container to confirm the chemical's identity.[14]

-

Place an absorbent, disposable bench liner on the floor of the fume hood.

-

-

Chemical Transfer:

-

Perform all transfers within the fume hood.

-

Carefully open the container.

-

Weigh out or measure only the amount of chemical needed for the immediate procedure.[14]

-

Transfer the chemical directly into the labeled reaction vessel. Avoid generating dust (if solid) or aerosols.

-

Securely close the source container immediately after use.

-

-

Post-Handling:

-

Wipe down any contaminated surfaces within the fume hood using an appropriate solvent and dispose of the cleaning materials in the designated waste container.

-

Carefully remove gloves and dispose of them in the hazardous waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[14][17][18]

-

Section 5: Emergency Procedures

Accidents are preventable but preparation is essential. Follow these procedures in the event of an emergency.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][17]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17]

Spill Management Workflow

In the event of a spill, a calm and systematic response is required to ensure personnel safety and environmental protection.

Caption: A systematic workflow for managing chemical spills.

Section 6: Storage and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][13][19] It should be kept separate from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

Disposal: All waste containing this compound must be treated as hazardous. Collect waste in a suitable, labeled, and closed container.[12][17] Do not dispose of it down the drain.[17][20] Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.

References

- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]

- 2. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]

- 3. This compound | 41022-54-2 [sigmaaldrich.com]

- 4. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. 41022-54-2|this compound|BLD Pharm [bldpharm.com]

- 7. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. 2,4-D Ethyl Ester Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. CCOHS: Chlorine [ccohs.ca]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. chemos.de [chemos.de]

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(2,4-dichlorophenyl)acetate

A Senior Application Scientist's Perspective on a Synthetic Precursor

Executive Summary: Ethyl 2-(2,4-dichlorophenyl)acetate is a chemical intermediate whose biological mechanism of action has not been extensively studied and is therefore not well-defined in current scientific literature. Its primary significance lies in its role as a key precursor in the synthesis of widely used azole antifungal agents, such as Imazalil and Econazole.[1][2] This guide will first detail the well-established mechanism of action of these derivative antifungal compounds, as their synthesis represents the major application of this compound. Subsequently, this document will propose a comprehensive, field-proven research program designed to elucidate the potential intrinsic biological activity and mechanism of action of this compound itself. This proposed workflow is tailored for researchers, scientists, and drug development professionals, providing a practical framework for the characterization of novel or understudied chemical entities.

Part 1: Chemical Profile and Known Synthetic Utility

This compound is a chlorinated aromatic ester.[3][4] While detailed toxicological and mechanistic data for this specific compound are sparse, its chemical properties are well-documented.

| Property | Value |

| Molecular Formula | C10H10Cl2O2 |

| Molecular Weight | 233.09 g/mol [4][5] |

| Appearance | Colorless to light yellow liquid or solid[3][4] |

| Boiling Point | 88°C at 0.05 mmHg[3] |

| Storage | Sealed in a dry environment at room temperature[3][4] |

The principal and most well-documented application of this compound is as a starting material in the multi-step synthesis of imidazole-based antifungal agents.[1] A prime example is its use in the production of Imazalil, a systemic fungicide with both protective and curative properties.[1][6]

Synthetic Pathway to Azole Antifungals

The synthesis of azole antifungals from this compound generally involves a series of chemical transformations to build the final active molecule. For instance, the synthesis of Imazalil begins with the preparation of 2,4-dichlorophenylacetonitrile, which is related to our starting compound, and proceeds through several steps to yield the final product.[1] Similarly, Econazole synthesis involves the alkylation of imidazole with a bromoketone derived from o,p-dichloroacetophenone, followed by reduction and further alkylation.[2]

Caption: Generalized synthetic route from this compound to active azole antifungal agents.

Part 2: Mechanism of Action of Derivative Azole Antifungals

The fungicidal or fungistatic activity of azole compounds like Imazalil and Econazole is well-characterized.[7][8][9] These agents function by disrupting the integrity of the fungal cell membrane.[6][10]

Primary Target: Lanosterol 14α-demethylase (CYP51)

The molecular target of azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6][7][12]

Mechanism of Inhibition:

-

Binding to Heme Iron: The nitrogen atom in the imidazole or triazole ring of the antifungal molecule coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.[14]

-

Inhibition of Demethylation: This binding competitively inhibits the enzyme, preventing it from catalyzing the removal of the 14α-methyl group from lanosterol, a key step in the ergosterol biosynthesis pathway.[13][15][16]

-

Accumulation of Toxic Sterols: The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[7][12]

-

Disruption of Membrane Function: The altered sterol composition increases the permeability and rigidity of the fungal cell membrane, disrupting its normal function and leading to the inhibition of fungal growth and replication.[8][9][12]

Caption: Signaling pathway illustrating the mechanism of action of azole antifungals.

Part 3: Proposed Research Program for Mechanistic Elucidation of this compound

Given the lack of direct mechanistic data, a structured research program is necessary to determine if this compound possesses intrinsic biological activity. The following workflow represents a logical and comprehensive approach to this scientific challenge.[17][18][19][20]

Caption: A four-phase experimental workflow to elucidate the mechanism of action of a novel compound.

Phase 1: Target Hypothesis Generation

The initial step is to ascertain if the compound has any biological effect.

Experimental Protocol: Phenotypic Screening

-

Objective: To perform a broad screen for biological activity.

-

Methodology:

-

Antimicrobial Screen: Test the compound against a panel of bacteria and fungi using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

Cytotoxicity Screen: Utilize a panel of human cancer and non-cancer cell lines. Treat cells with a dose-response of the compound (e.g., 0.1 nM to 100 µM) for 72 hours. Assess cell viability using an MTS or resazurin-based assay.

-

-

Causality: A positive "hit" in these screens (e.g., selective cytotoxicity or antimicrobial activity) provides the foundational evidence that the compound interacts with biological systems and justifies proceeding to target identification.

Experimental Protocol: Target Identification via Affinity Chromatography

-

Objective: To identify the direct binding partners of the compound from a complex protein mixture.[20][21][22][23][24]

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined not to be essential for any observed activity (based on preliminary structure-activity relationship studies).

-

Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads.[22] Incubate the beads with cell lysate.

-

Elution: Wash away non-specific binders and elute the proteins that specifically bind to the probe.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Self-Validation: A control experiment using a structurally similar but inactive analog (if available) or beads with just the linker and tag should be run in parallel. True targets will only be present in the eluate from the active compound's probe.

Phase 2: Target Validation and In Vitro Characterization

Once putative targets are identified, they must be validated.

Experimental Protocol: In Vitro Binding and Activity Assays

-

Objective: To confirm direct binding to the identified target and quantify its functional effect.[17]

-

Methodology:

-

Binding Kinetics (Surface Plasmon Resonance - SPR): Immobilize the purified recombinant target protein on an SPR chip. Flow various concentrations of this compound over the chip to measure association (ka) and dissociation (kd) rates, and to calculate the binding affinity (KD).

-

Enzymatic/Functional Assays: If the target is an enzyme, perform a kinetic assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or activator and to calculate the IC50 or EC50 value.[17]

-

-

Causality: A high-affinity, dose-dependent interaction in these assays confirms the identified protein as a direct target.

| Hypothetical Data: Target Validation | |

| Target Protein | Kinase X |

| SPR Binding Affinity (KD) | 1.2 µM |

| Enzymatic Inhibition (IC50) | 2.5 µM |

Phase 3: Cellular Mechanism and Pathway Analysis

Understanding the downstream consequences of target engagement is critical.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Objective: To determine how the compound modulates the signaling pathway downstream of the validated target.[17]

-

Methodology:

-

Treat cells with the compound at various concentrations and time points.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for the target and key downstream signaling proteins (including their phosphorylated, active forms).

-

-

Causality: A dose-dependent change in the phosphorylation status or expression level of downstream proteins that is consistent with the known function of the target provides strong evidence for the cellular mechanism of action.

References

-

Azole: Antifungal Drugs, Mechanism of Action. (2023-08-29). StudySmarter. [Link]

-

Imazalil: An Outstanding Expert for Fruit Freshguard. (2023-08-31). Heben Pesticide. [Link]

-

Mechanisms of action in antifungal drugs. Research Starters - EBSCO. [Link]

-

Azole antifungals. Life Worldwide. [Link]

-

Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [Link]

-

Mechanism of Action of Azole Antifungal. (2025-11-13). Pharmacy Freak. [Link]

-

What Is Imazalil and Why Is It a Key Post-Harvest Fungicide?. (2025-08-19). JIN DUN CHEMISTRY. [Link]

-

Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

-

14-alpha-lanosterol demethylase (). Gosset. [Link]

-

Imazalil (110). Food and Agriculture Organization of the United Nations. [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

-

Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PMC - NIH. [Link]

-

-

Imazalil (Pesticide residues in food: 1977 evaluations). Inchem.org. [Link]

-

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]

-

Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. PMC - NIH. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

Target identification for small bioactive molecules: finding the needle in the haystack.. PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. [Link]

-

Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

-

Imazalil (Ref: R 023979). AERU - University of Hertfordshire. [Link]

-

2-Ethylhexyl (2,4-dichlorophenoxy)acetate. PubChem. [Link]

-

Ethyl 2-(2,6-dichlorophenyl)acetate. PubChem. [Link]

-

Econazole. Wikipedia. [Link]

-

Econazole. PubChem. [Link]

-

Econazole nitrate. Print Preview. [Link]

-

Imazalil. PubChem. [Link]

Sources

- 1. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]

- 2. Econazole - Wikipedia [en.wikipedia.org]

- 3. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]

- 4. This compound | 41022-54-2 [sigmaaldrich.com]

- 5. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]